![molecular formula C9H11NO4 B3379712 methyl (2S)-2-[(furan-2-yl)formamido]propanoate CAS No. 17107-27-6](/img/structure/B3379712.png)
methyl (2S)-2-[(furan-2-yl)formamido]propanoate
Vue d'ensemble
Description
Methyl (2S)-2-[(furan-2-yl)formamido]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a form of prodrug that can be converted into an active drug molecule in the body.
Applications De Recherche Scientifique
Methyl (methyl (2S)-2-[(furan-2-yl)formamido]propanoate)-2-[(furan-2-yl)formamido]propanoate has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of drug delivery. This compound can be used as a prodrug that can be converted into an active drug molecule in the body. This allows for targeted drug delivery and reduces the risk of side effects.
Mécanisme D'action
The mechanism of action of methyl (methyl (2S)-2-[(furan-2-yl)formamido]propanoate)-2-[(furan-2-yl)formamido]propanoate involves the conversion of the prodrug into an active drug molecule in the body. The active drug molecule then interacts with its target receptor or enzyme to produce the desired effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl (methyl (2S)-2-[(furan-2-yl)formamido]propanoate)-2-[(furan-2-yl)formamido]propanoate depend on the active drug molecule that is produced after conversion. Some of the potential effects include anti-inflammatory, analgesic, and antitumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl (methyl (2S)-2-[(furan-2-yl)formamido]propanoate)-2-[(furan-2-yl)formamido]propanoate in lab experiments is its ability to act as a prodrug. This allows for targeted drug delivery and reduces the risk of side effects. However, one of the limitations is that the synthesis method can be complex and time-consuming.
Orientations Futures
There are several future directions for research on methyl (methyl (2S)-2-[(furan-2-yl)formamido]propanoate)-2-[(furan-2-yl)formamido]propanoate. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of new applications in fields such as cancer research and drug delivery. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
Methyl (methyl (2S)-2-[(furan-2-yl)formamido]propanoate)-2-[(furan-2-yl)formamido]propanoate is a chemical compound that has significant potential in various fields. Its ability to act as a prodrug allows for targeted drug delivery and reduces the risk of side effects. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to new applications and a better understanding of its mechanism of action.
Propriétés
IUPAC Name |
methyl (2S)-2-(furan-2-carbonylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6(9(12)13-2)10-8(11)7-4-3-5-14-7/h3-6H,1-2H3,(H,10,11)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQAJUYLFLETEV-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259848 | |
| Record name | N-(2-Furanylcarbonyl)-L-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-[(furan-2-yl)formamido]propanoate | |
CAS RN |
17107-27-6 | |
| Record name | N-(2-Furanylcarbonyl)-L-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17107-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Furanylcarbonyl)-L-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



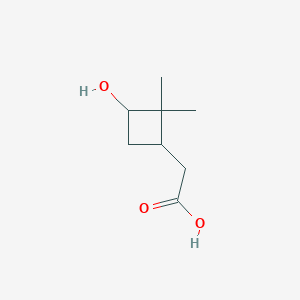
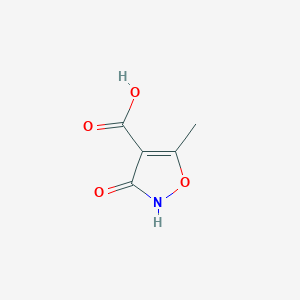
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B3379637.png)
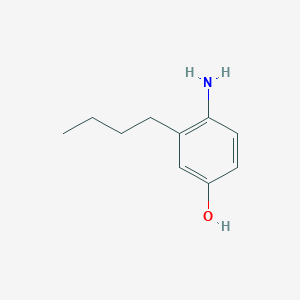
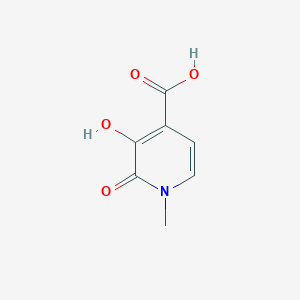
![4-[(fluorosulfonyl)oxy]-Benzonitrile](/img/structure/B3379650.png)
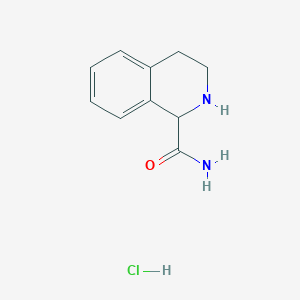
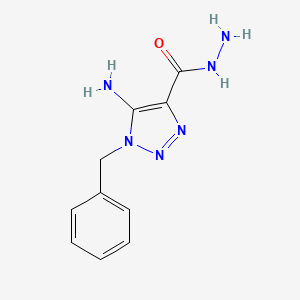
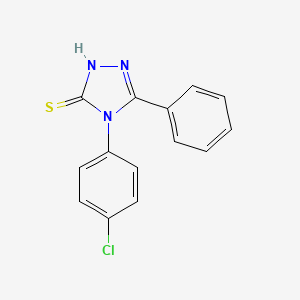
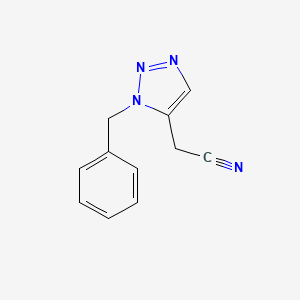
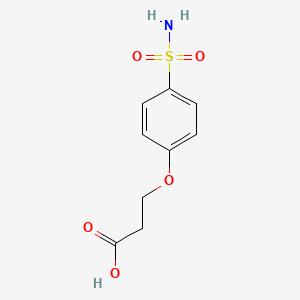
![Potassium trifluoro[(3-methylphenyl)methyl]boranuide](/img/structure/B3379691.png)
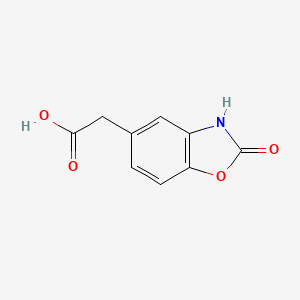
![2-[2-(Propan-2-yloxy)phenyl]acetic acid](/img/structure/B3379719.png)